Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
Description
Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a rigid norbornane-like scaffold with an amino group at the 4-position and an ethyl ester at the 1-position. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and catalysis. Its hydrochloride salt (CAS 1384427-36-4, C₈H₁₃NO₂·ClH) is commercially available, with applications in drug discovery and asymmetric synthesis .
Properties
IUPAC Name |
ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-8(12)9-3-5-10(11,7-9)6-4-9/h2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGZEXYWYWRXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-aminobicyclo[221]heptane-1-carboxylate typically involves a multi-step process One common method starts with the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the bicyclo[221]heptane skeleton
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate serves as a crucial scaffold in the development of novel pharmaceuticals, particularly as a potential Bruton's tyrosine kinase inhibitor . This enzyme is vital in B-cell receptor signaling pathways, which are implicated in several diseases such as chronic lymphocytic leukemia and autoimmune disorders . The compound's derivatives have shown promise in selectively targeting mutant forms of Bruton's tyrosine kinase, indicating its potential as a therapeutic agent for treating B-cell malignancies and related conditions .
Neuropharmacology
Research indicates that bicyclic compounds similar to this compound can influence neurotransmitter systems, particularly in the brain. Studies have shown that derivatives of bicyclic β-amino acids can selectively affect amino acid levels in the cerebral cortex, suggesting potential applications in treating neurological disorders . The compound's ability to modulate neurotransmitter activity positions it as a candidate for further investigation in neuropharmacological studies.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound is utilized as a versatile building block for constructing complex organic molecules. Its unique bicyclic structure allows chemists to create various derivatives through functionalization reactions, facilitating the synthesis of more complex compounds with potential biological activity . The compound's reactivity profiles make it suitable for use in diverse synthetic pathways, including Diels-Alder reactions and other cycloaddition processes.
Case Study 1: Development of Anticancer Agents
A series of studies focused on the synthesis of bicyclic compounds related to this compound have led to the identification of novel anticancer agents targeting B-cell signaling pathways. These agents demonstrated significant efficacy in preclinical models of chronic lymphocytic leukemia, highlighting the compound's potential in cancer therapeutics .
Case Study 2: Neurotransmitter Modulation
Research examining the effects of bicyclic β-amino acids on neurotransmitter levels revealed that certain derivatives could selectively increase levels of specific amino acids in the brain, which may have implications for treating conditions like depression and anxiety disorders . This modulation suggests that this compound may play a role in developing new neuropharmacological treatments.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential Bruton's tyrosine kinase inhibitor for B-cell malignancies |
| Neuropharmacology | Modulation of neurotransmitter systems; potential treatment for neurological disorders |
| Synthetic Organic Chemistry | Versatile building block for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- Amino vs. Nitro Groups: The amino group (basic, nucleophilic) contrasts with the nitro group (electron-withdrawing), impacting reactivity. For example, the nitro-substituted derivative (C₁₆H₁₇NO₅) exhibits high enantiomeric purity (98% ee) in asymmetric catalysis .
- Ester Variations: Methyl esters (e.g., C₉H₁₆ClNO₂) enhance solubility in polar solvents, while ethyl esters (e.g., C₉H₁₅NO₂) improve lipophilicity for membrane penetration .
- Ring Modifications : 7-Azabicyclo[2.2.1]heptane derivatives introduce nitrogen into the ring, altering hydrogen-bonding capacity and basicity .
Comparison with Larger Bicyclic Systems (Bicyclo[2.2.2]octane)
Table 2: Ring Size and Functional Group Impact
Key Observations :
- Rigidity : The bicyclo[2.2.1]heptane system is more conformationally restricted than bicyclo[2.2.2]octane, favoring selective interactions in enzyme binding .
- Synthetic Routes : Bicyclo[2.2.2]octan-2-ones are synthesized via Diels-Alder reactions with ammonium thiocyanates, whereas bicyclo[2.2.1]heptane derivatives often employ enantioselective cycloadditions .
Stability and Solvolysis
- Bicyclo[2.2.1]heptane esters (e.g., methyl 7,7-dimethyl derivative) undergo solvolysis in methanol to form carboxylates (93% yield), indicating susceptibility to nucleophilic attack at the bridgehead .
Biological Activity
Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its unique bicyclic structure, includes an amino group and an ethyl ester, which may influence its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 197.26 g/mol. Its structure consists of a bicyclo[2.2.1]heptane framework, which imparts rigidity and may enhance binding affinity to biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various biological molecules, including enzymes and receptors. The presence of the amino group allows for potential interactions with transporters such as the L-type amino acid transporter (LAT1), which is crucial for the transport of essential amino acids across cellular membranes and has implications in cancer biology .
Antitumor Activity
Research indicates that compounds similar to this compound may exhibit antitumor properties by inhibiting the growth of cancer cells through modulation of amino acid transport systems . For instance, LAT1 inhibitors have shown promise in reducing cancer cell proliferation both in vitro and in vivo, suggesting that similar compounds could have therapeutic potential in oncology .
Antiprotozoal Activity
A study on related bicyclic compounds demonstrated significant antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating that structural modifications in bicyclic compounds can lead to enhanced biological efficacy . The structure–activity relationship (SAR) analysis highlighted that variations in amino substituents and chain lengths significantly influenced biological activity.
Case Studies
Several studies have been conducted to evaluate the biological effects of bicyclic compounds:
-
Antitumor Studies : Compounds structurally similar to this compound were tested for their ability to inhibit LAT1-mediated transport, leading to reduced growth rates in various cancer cell lines.
Compound IC50 (μM) Effect on LAT1 Transport Compound A 15 ± 3 Inhibition by 70% Compound B 25 ± 5 Inhibition by 50% This compound TBD TBD -
Antiprotozoal Studies : A series of derivatives were synthesized and tested against resistant strains of Plasmodium, revealing that certain structural features led to enhanced potency.
Compound Type Activity Against Plasmodium K1 Strain Butanoates High (IC50 = 5 μM) Propanoates Moderate (IC50 = 20 μM) Ethyl Derivative (similar structure) TBD
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | Brominated precursor, K₂CO₃, MeCN, RT | 45–89% | |
| 2 | Ethylamine derivative, MeCN, 12–24 h | 11–81% | |
| 3 | Column chromatography (hexane/EtOAc) | N/A |
Basic: How is the structure of this compound characterized?
Answer:
Structural confirmation relies on multinuclear NMR (¹H, ¹³C) , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . Key steps include:
- ¹H NMR : Identify bicyclic proton environments (e.g., bridgehead protons at δ 1.6–2.5 ppm) and ethyl ester signals (e.g., triplet for -CH₂CH₃ at δ 1.2–1.4 ppm) .
- IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and amine (N-H) bands at ~3300 cm⁻¹ .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₆NO₂⁺) .
Advanced: How can enantiomeric purity be achieved for this compound?
Answer:
Enantiomeric resolution is critical for biological studies. Two methods are prominent:
Chiral HPLC : Use columns with chiral stationary phases (e.g., polysaccharide-based) to separate racemic mixtures. For example, a 70/30 endo/exo mixture was resolved using hexane/ethyl acetate gradients .
Epimerization : Treat exo-isomers with triethylamine in methanol to induce stereochemical equilibration (e.g., achieving 70% endo product) .
Q. Key Considerations
- Monitor optical rotation ([α]D) to confirm purity.
- Validate with X-ray crystallography if feasible .
Advanced: What strategies address stereochemical challenges in synthesizing bicyclic amino esters?
Answer:
Bicyclic systems often exhibit restricted conformational mobility, leading to stereochemical complexity. Solutions include:
- Diels-Alder Reactions : Construct the bicyclic core via [4+2] cycloaddition, ensuring regioselectivity with electron-deficient dienophiles .
- Protecting Groups : Use benzoyl or tert-butoxycarbonyl (Boc) groups to stabilize intermediates during functionalization .
- Dynamic Resolution : Exploit equilibrium conditions (e.g., base-induced epimerization) to favor desired stereoisomers .
Q. Example Workflow
Synthesize racemic mixture via Diels-Alder.
Resolve enantiomers via chiral HPLC.
Optimize yields using protecting groups (e.g., Boc for amine stability) .
Advanced: How to resolve contradictions in spectroscopic data during synthesis?
Answer:
Contradictions often arise from conformational flexibility or impurities. Mitigation strategies:
Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software).
Variable-Temperature NMR : Identify dynamic effects (e.g., coalescence of proton signals at elevated temperatures).
Reaction Monitoring : Use LC-MS to track intermediates and byproducts .
Case Study
In a synthesis of methyl 7-azabicyclo analogues, epimerization under basic conditions shifted the endo/exo ratio from 30:70 to 70:30. This was confirmed via ¹H NMR and HRMS .
Advanced: What role does the bicyclo[2.2.1]heptane scaffold play in drug design?
Answer:
The rigid bicyclic core enhances metabolic stability and enforces specific bioactive conformations. Applications include:
Q. Key Data
| Application | Target | Bioactivity Improvement | Reference |
|---|---|---|---|
| Thrombin Inhibition | Boroarginine analogues | 10-fold potency increase | |
| HIV-1 Protease | Azanorbornane proline | Enhanced binding affinity |
Basic: What purification methods are effective for this compound?
Answer:
- Column Chromatography : Use silica gel with hexane/ethyl acetate (e.g., 6:4 to 1:1 gradients) .
- Recrystallization : Employ solvents like chloroform/methanol for crystalline derivatives (e.g., mp 70–74°C) .
- Distillation : For volatile intermediates under reduced pressure .
Advanced: How to optimize reaction yields in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or LC-MS after each step to identify bottlenecks .
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for amine coupling efficiency .
- Scale-Up Adjustments : For example, increasing equivalents of 2-bromoethanol from 1.3 to 2.0 improved yields from 45% to 89% in related syntheses .
Basic: What safety precautions are required during synthesis?
Answer:
- Handle Azides/Bromides : Use fume hoods and PPE due to toxicity .
- Stability : Store hydrochloride salts under inert atmosphere to prevent degradation .
Advanced: How to incorporate this compound into larger biomolecules?
Answer:
Q. Example Protocol
Synthesize 2-bromoethyl ester intermediate.
React with morpholine or piperidine to install functional handles .
Purify via column chromatography (hexane/EtOAc/MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
